Cas no 73457-02-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a furan-2-yl substituent and a benzyloxycarbonyl (Cbz) protected amine group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and peptidomimetic applications. The Cbz group offers selective deprotection under mild conditions, enabling further functionalization. The furan ring enhances reactivity in cycloaddition and cross-coupling reactions, while the carboxylic acid moiety allows for conjugation or salt formation. This compound is suited for medicinal chemistry research, serving as a building block for bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
(3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid structure
73457-02-0 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid
CAS No:73457-02-0
MF:C15H15NO5
MW:289.283304452896
CID:5989251
PubChem ID:78961060

(3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Furanpropanoic acid, β-[[(phenylmethoxy)carbonyl]amino]-, (R)- (9CI)
    • (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
    • EN300-1164549
    • 73457-02-0
    • AKOS017405521
    • Inchi: 1S/C15H15NO5/c17-14(18)9-12(13-7-4-8-20-13)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChI Key: VUYNYTWQGRWUNW-GFCCVEGCSA-N
    • SMILES: O1C=CC=C1[C@H](NC(OCC1=CC=CC=C1)=O)CC(O)=O

Computed Properties

  • Exact Mass: 289.09502258g/mol
  • Monoisotopic Mass: 289.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 88.8Ų

Experimental Properties

  • Density: 1.297±0.06 g/cm3(Predicted)
  • Boiling Point: 468.8±45.0 °C(Predicted)
  • pka: 4.17±0.10(Predicted)

(3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1164549-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
2.5g
$2379.0 2023-06-08
Enamine
EN300-1164549-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
50mg
$528.0 2023-10-03
Enamine
EN300-1164549-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
250mg
$579.0 2023-10-03
Enamine
EN300-1164549-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
500mg
$603.0 2023-10-03
Enamine
EN300-1164549-0.25g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
0.25g
$1117.0 2023-06-08
Enamine
EN300-1164549-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
0.1g
$1068.0 2023-06-08
Enamine
EN300-1164549-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
1g
$1214.0 2023-06-08
Enamine
EN300-1164549-0.05g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
0.05g
$1020.0 2023-06-08
Enamine
EN300-1164549-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
5000mg
$1821.0 2023-10-03
Enamine
EN300-1164549-10.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
73457-02-0
10g
$5221.0 2023-06-08

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid

Research Brief on (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid (CAS: 73457-02-0)

Recent advances in the field of chemical biology and medicinal chemistry have highlighted the significance of chiral amino acid derivatives as key intermediates in drug discovery and development. Among these, (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid (CAS: 73457-02-0) has emerged as a compound of interest due to its structural features and potential applications in the synthesis of bioactive molecules. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.

The compound (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative featuring a furan ring and a benzyloxycarbonyl (Cbz) protecting group. The presence of the furan moiety is particularly noteworthy, as it is often associated with enhanced pharmacological properties, including antimicrobial and anti-inflammatory activities. Recent studies have explored its role as a building block for the synthesis of peptidomimetics and small-molecule inhibitors targeting various enzymes and receptors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported an optimized synthetic route for (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid, achieving high enantiomeric purity (>99% ee) through asymmetric hydrogenation. The study emphasized the compound's utility in the synthesis of novel protease inhibitors, demonstrating its potential in antiviral drug development. Additionally, the compound's stability under physiological conditions was confirmed, further supporting its applicability in medicinal chemistry.

Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, explored the biological activity of derivatives derived from (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid. The study identified several analogs with promising activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's versatility as a scaffold for designing new antimicrobial agents.

Beyond its pharmacological potential, (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid has also been investigated for its role in chemical biology. A 2024 preprint on bioRxiv described its use as a fluorescent probe for studying protein-ligand interactions, leveraging the furan ring's intrinsic fluorescence properties. This application highlights the compound's dual utility as both a therapeutic intermediate and a research tool.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(furan-2-yl)propanoic acid (CAS: 73457-02-0) represents a valuable compound in the intersection of chemical biology and medicinal chemistry. Its synthetic accessibility, structural versatility, and biological relevance make it a promising candidate for further research and development. Future studies may focus on expanding its applications in drug discovery, particularly in the design of targeted therapies for infectious diseases and other conditions.

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